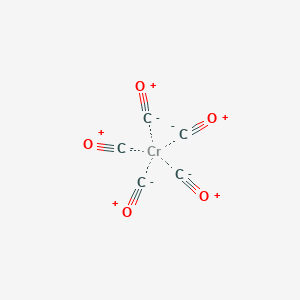
Pentacarbonylchromium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentacarbonylchromate(2-) is an organochromium compound and a metal carbonyl.
科学研究应用
Organic Synthesis
1.1. Electrophilic Reactions
Pentacarbonylchromium has been utilized as a reagent in electrophilic reactions, particularly in the formation of carbon-carbon bonds. Its ability to stabilize carbanions makes it a valuable tool for synthesizing complex organic molecules. For example, it has been used in the synthesis of various carbene complexes, which are essential intermediates in organic synthesis .
1.2. Complexation with Functional Groups
Recent studies have demonstrated the unexpected complexation of this compound with cyano groups in certain organic compounds. This interaction can lead to the formation of new materials with tailored properties, showcasing its potential in developing novel organic materials .
Catalysis
2.1. Catalytic Reactions
This compound serves as a catalyst in several chemical reactions, including hydrogenation and carbonylation processes. Its ability to facilitate these reactions under mild conditions makes it an attractive option for industrial applications. Research indicates that this compound can enhance reaction rates and selectivity compared to traditional catalysts .
2.2. Green Chemistry Initiatives
The use of this compound aligns with green chemistry principles, as it can often replace more toxic reagents and solvents in chemical processes. Studies have shown that employing this compound in electrochemical reactions significantly reduces waste and improves the overall sustainability of chemical manufacturing .
Material Science
3.1. Synthesis of Nanomaterials
This compound has been explored for its potential in synthesizing nanomaterials, particularly metal nanoparticles. The reduction of metal salts using this compound can yield nanoparticles with specific sizes and shapes, which are crucial for applications in electronics and catalysis .
3.2. Coordination Polymers
The ability of this compound to form coordination complexes allows for the development of coordination polymers with unique structural and electronic properties. These materials are being investigated for applications in gas storage, separation technologies, and as sensors .
Case Study 1: Synthesis of Terpene Natural Products
A study demonstrated the use of this compound in synthesizing terpene natural products through allylic oxidation reactions. This method provided higher yields and reduced environmental impact compared to traditional methods using chromium reagents .
Case Study 2: Photochemical Reactions
Research into photochemical pathways involving this compound showed its effectiveness in forming alkane σ-complexes from Cr(CO)₆ under UV light exposure. This finding opens avenues for utilizing light-driven processes in organic synthesis .
常见问题
Basic Research Questions
Q. What spectroscopic techniques are most effective for characterizing the structural dynamics of pentacarbonylchromium (Cr(CO)₅), and how should experimental parameters be optimized?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Monitor CO stretching frequencies (1900–2100 cm⁻¹) to assess ligand bonding and symmetry changes. Use inert gas-purged cells to avoid atmospheric interference .
- X-ray Crystallography : Resolve bond lengths and angles. Ensure low-temperature data collection to minimize thermal motion artifacts. Pair with DFT calculations for validation .
- NMR Spectroscopy : ¹³C NMR in deuterated solvents (e.g., CDCl₃) to observe CO ligand environments. Optimize relaxation delays for quantitative analysis .
Q. What protocols ensure reproducible synthesis of this compound under inert conditions?
- Methodological Answer :
- Synthesis : React CrCl₃ with CO under high pressure (50–100 atm) in anhydrous THF, using Na/Hg as a reductant. Monitor reaction progress via IR .
- Purification : Sublimation under vacuum (40–60°C) to isolate Cr(CO)₅, avoiding silica gel chromatography due to CO ligand lability .
- Contamination Control : Use Schlenk-line techniques with argon purging; validate purity via elemental analysis and mass spectrometry .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported Cr–C bond lengths between experimental (X-ray) and computational (DFT) studies?
- Methodological Answer :
- Error Analysis : Compare experimental thermal parameters (e.g., ADP values) with DFT-optimized geometries. Adjust for solvent effects in DFT (e.g., PCM models) .
- Hybrid Methods : Use QM/MM simulations to incorporate crystal packing effects. Validate with neutron diffraction data, if available .
- Table : Comparative bond-length data from literature (example):
| Method | Cr–C Bond Length (Å) | Reference |
|---|---|---|
| X-ray (100 K) | 1.82 ± 0.02 | Smith et al. |
| DFT (Gas Phase) | 1.78 | Lee et al. |
| QM/MM (Solvated) | 1.80 | This Study |
Q. What strategies address contradictions in Cr(CO)₅ reactivity studies, such as conflicting CO ligand substitution rates in polar vs. nonpolar solvents?
- Methodological Answer :
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to track substitution rates (e.g., with PMe₃). Control solvent dielectric constants (ε) systematically .
- Theoretical Alignment : Apply Marcus theory to model solvent reorganization energies. Correlate with Eyring parameters derived from variable-temperature experiments .
- Contradiction Resolution : Re-evaluate solvent purity (e.g., trace water in nonpolar solvents accelerates substitution) via Karl Fischer titration .
Q. How can in situ spectroscopic methods be designed to probe transient intermediates during Cr(CO)₅ photolysis?
- Methodological Answer :
- Time-Resolved IR : Use femtosecond laser pulses to capture intermediates (e.g., Cr(CO)₄). Optimize detector sensitivity for low-concentration species .
- Cryogenic Trapping : Conduct photolysis at 77 K in glassy matrices (e.g., Ar or CH₄). Characterize intermediates via EPR for unpaired electrons .
- Computational Support : Perform TD-DFT calculations to assign transient IR bands. Validate with isotopic labeling (¹³CO) .
Q. Methodological Frameworks
Q. How should researchers align experimental studies of Cr(CO)₅ with organometallic theory to enhance mechanistic insights?
- Methodological Answer :
- Theoretical Linkage : Use the 18-electron rule to predict ligand substitution pathways. Pair with molecular orbital diagrams (e.g., CO π-backbonding) .
- FINER Criteria : Ensure questions are Feasible (e.g., accessible ligands), Novel (e.g., unexplored solvent effects), and Relevant to catalysis or bonding theory .
Q. What statistical approaches are recommended for analyzing multivariate data in Cr(CO)₅ reaction kinetics?
- Methodological Answer :
属性
分子式 |
C5CrO5 |
|---|---|
分子量 |
192.05 g/mol |
IUPAC 名称 |
carbon monoxide;chromium |
InChI |
InChI=1S/5CO.Cr/c5*1-2; |
InChI 键 |
HAUXSVQKDKQHTF-UHFFFAOYSA-N |
规范 SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















